![molecular formula C14H18N2O2 B1473324 5-(Cbz-amino)-5-aza-spiro[2.4]heptane CAS No. 1419101-05-5](/img/structure/B1473324.png)

5-(Cbz-amino)-5-aza-spiro[2.4]heptane

Übersicht

Beschreibung

5-(Cbz-amino)-5-aza-spiro[2.4]heptane, also known as 5-Cbz-5-azaspiro[2.4]heptane-1-methanol, is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals .

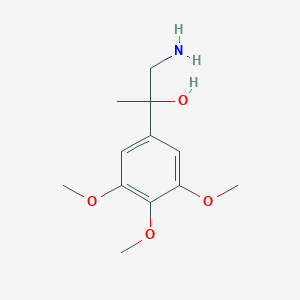

Molecular Structure Analysis

The molecular structure of 5-(Cbz-amino)-5-aza-spiro[2.4]heptane can be represented by the SMILES stringO=C (OCC1=CC=CC=C1)N2CC3 (CC2)C (CO)C3 . Physical And Chemical Properties Analysis

5-(Cbz-amino)-5-aza-spiro[2.4]heptane is a solid compound . Its InChI key isVTWDFSIRGHNERT-UHFFFAOYSA-N .

Wissenschaftliche Forschungsanwendungen

Stereoselective Construction of 5-aza-spiro[2.4]heptane Motif

5-(Cbz-amino)-5-aza-spiro[2.4]heptane is notable for its structural significance in drug discovery due to its 5-aza-spiro[2,4]heptane motif. Liu et al. (2011) developed a direct and facile synthesis of highly functional 5-aza-spiro[2,4]heptanes through catalytic asymmetric 1,3-dipolar cycloaddition, highlighting its value as a structural motif for drug development (Liu et al., 2011).

Catalytic Asymmetric Construction of Spiro Pyrrolidines

Liu et al. (2015) further explored this structural motif, synthesizing bioactive 5-aza-spiro[2,4]heptanes with up to three contiguous all-carbon quaternary stereogenic centers. This was achieved via Cu(I)-catalyzed asymmetric endo-selective 1,3-dipolar cycloaddition, indicating the structural diversity and complexity that can be achieved with this motif (Liu et al., 2015).

Structural Analysis and Synthesis Methods

Analysis of Conformational Variety

Rowicki et al. (2019) synthesized a dispiro derivative of 7-oxa-1-azabicyclo[2.2.1]heptane and analyzed its conformational variety. They found that different orientations of spiro-connected rings exhibited different stable molecular geometries, demonstrating the structural complexity and potential for diverse molecular interactions of spiro compounds related to 5-(Cbz-amino)-5-aza-spiro[2.4]heptane (Rowicki et al., 2019).

Improved Synthesis Methods

Zhang et al. (2014) reported an improved and efficient method for synthesizing (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane, using benzyloxycarbonyl (Cbz) as a protection group. This highlights advancements in the synthesis methodologies for structurally complex spiro compounds, potentially including derivatives like 5-(Cbz-amino)-5-aza-spiro[2.4]heptane (Zhang et al., 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

benzyl N-(5-azaspiro[2.4]heptan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c17-13(18-9-11-4-2-1-3-5-11)16-12-8-14(12)6-7-15-10-14/h1-5,12,15H,6-10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLBAUYGDPXCDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12CC2NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Cbz-amino)-5-aza-spiro[2.4]heptane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-methylazetidin-3-amine dihydrochloride](/img/structure/B1473241.png)

![4-[3-(2-Methoxyethoxy)azetidin-1-yl]-3-methylaniline](/img/structure/B1473246.png)

![2-chloro-N-[(5-methylisoxazol-4-yl)methyl]acetamide](/img/structure/B1473250.png)

![6-Butoxy-1-butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B1473259.png)

![2-[(Ethanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1473263.png)

![4-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473264.png)